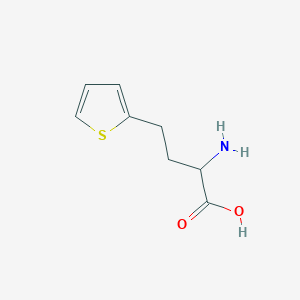

2-Amino-4-(thiophen-2-yl)butanoic acid

Description

Significance of Thiophene-Containing Amino Acids in Chemical Biology

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.gov When incorporated into the structure of an amino acid, the thiophene ring imparts several key properties. Its aromaticity and potential for various chemical modifications allow for the fine-tuning of steric and electronic properties. nih.gov This versatility makes thiophene-containing amino acids valuable probes for studying biological systems and as building blocks for novel peptides and therapeutic agents. The sulfur atom in the thiophene ring can also engage in unique interactions with biological targets, potentially leading to enhanced binding affinity and selectivity. nih.gov The exploration of such amino acids contributes to a deeper understanding of protein structure and function, and opens avenues for the development of peptides with improved stability and novel biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCZLTGQCHLBFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structural Modification Studies of 2 Amino 4 Thiophen 2 Yl Butanoic Acid

Strategies for Introducing Structural Diversity

Introducing structural diversity into the scaffold of 2-Amino-4-(thiophen-2-yl)butanoic acid is crucial for exploring the structure-activity relationships (SAR) and identifying analogues with enhanced therapeutic potential. Key strategies to achieve this include modifications at the three primary reactive sites: the thiophene (B33073) ring, the amino group, and the carboxylic acid group.

Combinatorial Chemistry Approaches: High-throughput synthesis of compound libraries allows for the rapid generation of a multitude of derivatives. By systematically altering substituents on the thiophene ring or by acylating the amino group with a diverse set of carboxylic acids, a wide chemical space can be explored.

Scaffold Hopping: This strategy involves replacing the thiophene ring with other heterocyclic or aromatic systems to explore different spatial arrangements and electronic properties while maintaining key pharmacophoric features.

Peptide Coupling: The amino and carboxylic acid functionalities allow for the incorporation of 2-Amino-4-(thiophen-2-yl)butanoic acid into peptide chains. This can lead to novel peptidomimetics with altered cell permeability and target specificity.

These strategies enable a comprehensive exploration of the chemical space around the parent molecule, facilitating the identification of derivatives with improved biological profiles.

Modifications of the Thiophene Moiety

The thiophene ring is a key structural feature that can be readily modified to influence the electronic and steric properties of the molecule.

Substitution Reactions: The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups such as halogens, nitro groups, and acyl groups at the 3-, 4-, and 5-positions. These modifications can alter the molecule's lipophilicity and its ability to engage in hydrogen bonding or other interactions with biological targets.

Ring Annulation: Fusing other rings to the thiophene core can create more rigid and complex structures. For instance, the synthesis of tetrahydrobenzo[b]thiophene derivatives has been shown to be a successful strategy in modulating the activity of other 2-aminothiophene compounds. nih.gov

The following table summarizes some examples of modified thiophene moieties in related compounds and their potential impact:

| Modification Position | Substituent | Potential Impact on Properties |

| 5-position | Halogen (e.g., Br) | Increased lipophilicity, potential for halogen bonding |

| 4- and 5-positions | Alkyl groups (e.g., neopentyl) | Increased steric bulk, enhanced receptor binding |

| Annulation | Fused cycloalkyl ring | Increased rigidity, altered conformational preferences |

Amino Group Derivatizations

The primary amino group of 2-Amino-4-(thiophen-2-yl)butanoic acid is a versatile handle for derivatization, which can significantly impact the compound's physicochemical properties and biological activity.

Acylation: The amino group can be acylated with a wide range of carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy to introduce diverse functionalities and explore SAR. For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives has been reported, demonstrating the feasibility of this approach. mdpi.com

Alkylation: Reaction with alkyl halides can yield secondary or tertiary amines, which can alter the basicity and steric environment of the nitrogen atom.

Formation of Schiff Bases: Condensation with aldehydes or ketones can form imines (Schiff bases), which can be further reduced to stable secondary amines.

A study on 2-aminothiophene derivatives as efflux pump inhibitors in Staphylococcus aureus demonstrated that N-acylation with groups like aminoacetyl and aminotrifluoroacetyl could enhance biological activity. nih.gov

Carboxylic Acid Group Derivatizations, including Prodrug Design

The carboxylic acid group can be modified to improve pharmacokinetic properties, such as membrane permeability and metabolic stability. A key strategy in this regard is prodrug design.

Esterification: Conversion of the carboxylic acid to an ester can mask its polarity, thereby increasing lipophilicity and facilitating passive diffusion across biological membranes. These esters can be designed to be hydrolyzed in vivo by esterases to release the active parent drug.

Amidation: Coupling the carboxylic acid with amines or amino acids can also generate prodrugs with varying properties.

The primary goal of prodrug design is to create a transient derivative that is converted into the active drug within the body. This approach can overcome issues of poor solubility, chemical instability, and rapid metabolism.

Synthesis and Evaluation of Acidic Linker Derivatives (e.g., Butanoic, Acrylic, Benzoic)

For example, a butanoic acid linker could be introduced by reacting the amino group of 2-Amino-4-(thiophen-2-yl)butanoic acid with succinic anhydride, followed by reduction. An acrylic acid linker could be introduced via Michael addition to an appropriate acrylate derivative. A benzoic acid linker could be attached through amide bond formation with a carboxy-functionalized benzoic acid derivative.

The evaluation of such derivatives would typically involve assessing their physicochemical properties (e.g., pKa, logP) and their biological activity in relevant assays to determine the impact of the linker on the desired therapeutic effect.

Computational Chemistry and Molecular Modeling Investigations of 2 Amino 4 Thiophen 2 Yl Butanoic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling:No QSAR models or studies involving 2-Amino-4-(thiophen-2-yl)butanoic acid were identified.

Without access to published research that has specifically performed these computational investigations on 2-Amino-4-(thiophen-2-yl)butanoic acid, it is not possible to provide the detailed findings, data tables, and in-depth analysis required by the article's outline. The creation of such content would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Further experimental and computational research is needed to elucidate the specific molecular properties of this compound.

Lack of Theoretical Studies on the Reaction Mechanisms of 2-Amino-4-(thiophen-2-yl)butanoic Acid Hinders In-Depth Computational Analysis

Despite the growing interest in thiophene-containing compounds within medicinal and materials chemistry, a comprehensive theoretical understanding of the reaction mechanisms and pathways for 2-Amino-4-(thiophen-2-yl)butanoic acid remains largely unexplored in scientific literature. Extensive searches for computational chemistry and molecular modeling investigations have revealed a significant gap in the availability of specific studies detailing the mechanistic aspects of this particular amino acid.

While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, transition states, and activation energies, their application to 2-Amino-4-(thiophen-2-yl)butanoic acid has not been reported in readily accessible scientific databases. Theoretical studies on related thiophene (B33073) derivatives, such as thiophene-2-carboxamides and 2-aminothiophenes, have been conducted to understand their electronic properties and potential reaction coordinates. However, these findings are not directly transferable to the specific structural and electronic environment of 2-Amino-4-(thiophen-2-yl)butanoic acid.

The investigation of reaction mechanisms is crucial for optimizing synthetic routes, predicting potential byproducts, and understanding the compound's stability and reactivity under various conditions. For instance, theoretical studies could provide valuable insights into the enzymatic or chemical synthesis of this non-proteinogenic amino acid, potentially identifying key intermediates and energetic barriers. Furthermore, understanding its degradation pathways is essential for assessing its environmental fate and metabolic stability.

The absence of such computational data for 2-Amino-4-(thiophen-2-yl)butanoic acid means that key details regarding its formation and reactivity are not yet characterized from a theoretical standpoint. This includes the lack of published data tables for properties such as:

Activation Energies (Ea) for proposed reaction steps.

Transition State Geometries that would define the highest energy points along a reaction coordinate.

Reaction Enthalpies (ΔH) to determine the thermodynamics of potential transformations.

Without dedicated computational studies, any discussion on the reaction mechanisms of 2-Amino-4-(thiophen-2-yl)butanoic acid would be purely speculative. The scientific community would benefit from future research focusing on the computational modeling of this compound to fill this knowledge void. Such studies would not only advance the fundamental understanding of this specific molecule but also contribute to the broader field of thiophene chemistry.

Investigation of Biological Activities and Mechanisms of 2 Amino 4 Thiophen 2 Yl Butanoic Acid and Its Derivatives in Vitro/preclinical Focus

Enzyme Inhibition Studies

The ability of 2-Amino-4-(thiophen-2-yl)butanoic acid and its derivatives to interact with and inhibit specific enzymes is a significant area of research. These studies provide insights into the molecular mechanisms that may underlie their pharmacological effects.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by the enzyme GABA-transaminase (GABA-T). nih.gov Inhibition of GABA-T leads to increased levels of GABA in the brain, a mechanism that is therapeutically beneficial in conditions such as epilepsy and addiction. nih.gov

The (S)-enantiomer of 2-Amino-4-(thiophen-2-yl)butanoic acid has been identified as an inhibitor of GABA-T. vulcanchem.com In vitro studies using a rat brain homogenate have demonstrated its inhibitory activity with a reported IC₅₀ value of 12.3 ± 1.5 μM. vulcanchem.com Mechanistic insights suggest that the thiophene (B33073) ring of the compound occupies a hydrophobic pocket near the enzyme's active site, while the amino group is proposed to form a salt bridge with glutamate (B1630785) residues, such as Glu270 in human GABA-T. vulcanchem.com

Table 1: In Vitro GABA-T Inhibition Data for (S)-2-Amino-4-(thiophen-2-yl)butanoic acid

| Enzyme | IC₅₀ (μM) | Model System |

|---|---|---|

| GABA-T | 12.3 ± 1.5 | Rat brain homogenate |

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Several derivatives of 2-Amino-4-(thiophen-2-yl)butanoic acid containing the "4-(thiophen-2-yl)" moiety have been investigated for their α-glucosidase inhibitory potential.

A study on 1,3,4-thiadiazole (B1197879) derivatives incorporating this thiophene structure revealed potent α-glucosidase inhibitory activity. nih.gov Notably, the compound 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid demonstrated an IC₅₀ value of 3.66 mM, which was significantly lower than that of the standard drug acarbose (B1664774) (IC₅₀ = 13.88 mM). nih.gov Furthermore, thiourea (B124793) derivatives based on 3-amino-4-(thiophen-2-yl)pyridine-2(1H)-one have also been reported to exhibit α-glucosidase inhibitory activity comparable to acarbose. mdpi.com For instance, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea showed an IC₅₀ of 12.94 mM. mdpi.com

Table 2: Alpha-Glucosidase Inhibitory Activity of 2-Amino-4-(thiophen-2-yl)butanoic Acid Derivatives

| Compound | IC₅₀ (mM) | Reference Drug (Acarbose) IC₅₀ (mM) |

|---|---|---|

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | 3.66 | 13.88 |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | 11.96 |

Derivatives of 2-Amino-4-(thiophen-2-yl)butanoic acid have been explored for their interactions with other enzyme systems. Structurally related compounds, such as 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, have been identified as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.govnih.gov These compounds disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the activation of NRF2. nih.govnih.gov

Additionally, the broader class of thiophene-based compounds has been recognized for its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.govresearchgate.net This suggests that derivatives of 2-Amino-4-(thiophen-2-yl)butanoic acid may also possess the potential to modulate the activity of these enzymes.

Antimicrobial Activity Investigations (In Vitro)

The thiophene nucleus is a constituent of many compounds with established antimicrobial properties. researchgate.netnih.govijpscr.info In vitro studies have indicated that (S)-2-Amino-4-(thiophen-2-yl)butanoic acid exhibits moderate bacteriostatic activity. vulcanchem.com Preliminary screenings have reported a Minimum Inhibitory Concentration (MIC) of 256 μg/mL against both Staphylococcus aureus and Escherichia coli. vulcanchem.com The proposed mechanism for this activity is interference with bacterial cell wall synthesis. vulcanchem.com

The broader family of 2-aminothiophene derivatives has been shown to possess antimicrobial activity against a range of microorganisms. ijpscr.infonih.gov For instance, certain thiophene-2-carboxamide derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 3: In Vitro Antimicrobial Activity of (S)-2-Amino-4-(thiophen-2-yl)butanoic acid

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Escherichia coli | 256 |

Anti-inflammatory Activity Assessments

Thiophene derivatives are recognized for their anti-inflammatory properties, with some acting as inhibitors of COX and LOX enzymes. nih.govresearchgate.net Research on compounds structurally similar to 2-Amino-4-(thiophen-2-yl)butanoic acid has provided evidence of anti-inflammatory effects.

Specifically, derivatives of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene have demonstrated significant anti-inflammatory activity in vitro. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were able to reverse the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov This anti-inflammatory action is linked to their ability to activate the NRF2 pathway. nih.govnih.gov For example, certain derivatives at a concentration of 50 μM showed NO inhibition of up to 87.07 ± 1.22%. nih.gov

Table 4: Anti-inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives in LPS-stimulated RAW 264.7 cells

| Compound | Concentration (μM) | NO Inhibition (%) |

|---|---|---|

| THBT 3a | 50 | 87.07 ± 1.22 |

| THBT 3b | 50 | 80.39 ± 5.89 |

| THBT 2a | 50 | 78.04 ± 2.86 |

| Sulforaphane (reference) | 10 | 91.57 |

Analgesic Activity in Preclinical Models

The potential analgesic effects of compounds related to 2-Amino-4-(thiophen-2-yl)butanoic acid have been investigated in preclinical animal models. Thiophene-containing structures are known to be present in some analgesic compounds. researchgate.net

A study focusing on derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid reported a pronounced analgesic effect in the "hot plate" test in mice. chimicatechnoacta.ruresearchgate.net The analgesic activity of these derivatives was found to exceed that of the reference drug, metamizole. chimicatechnoacta.ruresearchgate.net This preclinical finding suggests that the thiophene-amino acid scaffold may be a promising basis for the development of new analgesic agents.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key chemical features that influence their biological activity. For derivatives of 2-Amino-4-(thiophen-2-yl)butanoic acid, SAR studies have highlighted the importance of modifications to both the thiophene ring and the amino acid backbone in enhancing bioactivity.

Research on related thiophene-containing compounds has demonstrated that the nature and position of substituents on the thiophene ring play a pivotal role in their biological effects. For instance, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the presence of specific substituents on an associated phenyl ring, such as 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy groups, was found to be critical for their activity as allosteric enhancers of the A₁ adenosine (B11128) receptor. nih.gov This suggests that modifications to the thiophene moiety or the introduction of additional aromatic structures could significantly modulate the biological profile of 2-Amino-4-(thiophen-2-yl)butanoic acid derivatives.

Furthermore, studies on other synthetic amino acid derivatives have shown that alterations in the amino acid portion of the molecule can significantly impact their enzyme inhibitory potential. nih.gov The chain length, branching, and the presence of different functional groups on the butanoic acid chain can influence how these molecules fit into the active sites of enzymes, thereby affecting their inhibitory potency and selectivity.

The following table summarizes key structural modifications and their observed impact on the bioactivity of related thiophene and amino acid derivatives, providing a predictive framework for the targeted design of more potent analogs of 2-Amino-4-(thiophen-2-yl)butanoic acid.

| Compound/Derivative Class | Structural Modification | Impact on Bioactivity | Reference |

| 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes | Substitution on the arylpiperazine moiety | 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy derivatives showed the most potent allosteric enhancer activity at the A₁ adenosine receptor. | nih.gov |

| Synthetic Amino Acid Derivatives | Varied substitutions on the amino acid backbone | Demonstrated concentration-dependent inhibitory effects on digestive enzymes like pancreatic lipase (B570770) and α-glucosidase. | nih.gov |

Molecular Mechanisms of Biological Action (e.g., Binding Sites, Protein Interactions)

Understanding the molecular mechanisms of action is fundamental to elucidating the therapeutic effects of a compound. For 2-Amino-4-(thiophen-2-yl)butanoic acid and its derivatives, research points towards interactions with specific proteins, including enzymes and receptors, as a primary mode of action.

Preclinical studies on analogous synthetic amino acid derivatives suggest a potential mechanism of enzyme inhibition. nih.gov For example, certain derivatives have been shown to inhibit digestive enzymes such as pancreatic lipase and α-glucosidase through competitive or mixed-type inhibition. nih.gov This indicates that these compounds can bind to the active site or an allosteric site of an enzyme, thereby blocking its function. The thiophene moiety, with its potential for hydrophobic and π-π stacking interactions, likely plays a significant role in the binding of these molecules to the hydrophobic pockets within target proteins.

Furthermore, investigations into the interaction of a related butanoic acid derivative, (S)-2-(9H-purin-6-ylamino)-4-(methylthio) butanoic acid, with human serum albumin (HSA) revealed that hydrophobic forces are a major driver of the binding process. nih.gov This suggests that 2-Amino-4-(thiophen-2-yl)butanoic acid may also interact with proteins through hydrophobic interactions, with the thiophene ring inserting into hydrophobic cavities of the protein. Molecular docking studies of the aforementioned purine (B94841) derivative with HSA corroborated these findings, providing a model for how such amino acid derivatives can bind to proteins. nih.gov

While the precise binding sites and protein targets for 2-Amino-4-(thiophen-2-yl)butanoic acid are still under investigation, the available evidence from related compounds suggests a mechanism involving direct interaction with and modulation of protein function.

The table below outlines the observed molecular interactions for related compounds, which may be indicative of the mechanisms employed by 2-Amino-4-(thiophen-2-yl)butanoic acid.

| Compound/Analog | Interacting Protein | Observed Interaction/Mechanism | Key Findings | Reference |

| Synthetic Amino Acid Derivatives | Pancreatic Lipase, α-Glucosidase | Competitive or mixed-type inhibition. | The derivatives showed inhibitory potential against digestive enzymes, suggesting a role as enzyme inhibitors. | nih.gov |

| (S)-2-(9H-purin-6-ylamino)-4-(methylthio) butanoic acid | Human Serum Albumin (HSA) | Binding driven by hydrophobic forces. | The compound quenches the intrinsic fluorescence of HSA, indicating direct binding. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-(thiophen-2-yl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiophene-2-carboxylic acid (CAS 527-72-0) can be activated via thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by coupling with a protected amino acid precursor (e.g., tert-butoxycarbonyl (Boc)-protected glycine) under basic conditions . Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios. Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. How can the structural integrity of 2-amino-4-(thiophen-2-yl)butanoic acid be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify the thiophene ring (δ 7.0–7.5 ppm for aromatic protons) and α-amino acid backbone (δ 3.2–3.8 ppm for CH₂ groups).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (theoretical m/z for C₈H₁₁NO₂S: 193.06).

- X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length and stereochemical validation .

Q. What are the key differences in reactivity between 2-amino-4-(thiophen-2-yl)butanoic acid and its furan/indole analogs?

- Methodological Answer : The thiophene ring’s sulfur atom confers distinct electronic and steric properties:

- Oxidation Resistance : Thiophene derivatives resist oxidation compared to furan analogs, which readily form diones under KMnO₄ .

- π-Stacking Interactions : Thiophene’s aromaticity enhances binding to enzymes like cytochrome P450, unlike indole derivatives that prioritize hydrogen bonding .

Advanced Research Questions

Q. How does 2-amino-4-(thiophen-2-yl)butanoic acid interact with biological targets such as methionine adenosyltransferase (MAT)?

- Methodological Answer : Competitive inhibition assays using purified MAT (e.g., from Sulfolobus solfataricus) reveal binding affinity. Kinetic parameters (, ) are measured via HPLC quantification of S-adenosylmethionine (SAM) production. Molecular docking (e.g., AutoDock Vina) predicts interactions at the enzyme’s active site, particularly with residues like Asp131 and His257 .

Q. What computational strategies are effective for modeling the compound’s chiral recognition in enantioselective catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometries and predict enantiomeric excess (%ee). Transition-state modeling identifies steric clashes between the thiophene ring and chiral ligands (e.g., BINOL derivatives). Solvent effects are incorporated via COSMO-RS .

Q. How can crystallographic challenges (e.g., twinning) during X-ray analysis of this compound be resolved?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve model accuracy. For poor diffraction, try co-crystallization with heavy atoms (e.g., PtCl₄) or cryoprotection with glycerol .

Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?

- Methodological Answer : Replicate assays under standardized conditions (e.g., CLSI guidelines for MIC testing). Use isogenic bacterial strains to isolate target-specific effects. For neuroprotection, employ SH-SY5Y cell models with glutamate-induced oxidative stress, normalizing data to ROS scavengers like N-acetylcysteine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.